molecular formula C10H7N3O2S B3417753 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol CAS No. 1142201-22-6

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

Cat. No.: B3417753
CAS No.: 1142201-22-6
M. Wt: 233.25 g/mol
InChI Key: JHNXRGQGVVSOQD-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is a heterocyclic compound that contains a benzodioxole moiety fused to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol typically involves the reaction of 1,3-benzodioxole derivatives with triazine precursors under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 1,3-benzodioxole is reacted with a triazine derivative in the presence of a palladium catalyst and a suitable base . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or proteins involved in disease processes. The benzodioxole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the triazine ring can participate in various chemical reactions within the biological environment .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole derivatives: Compounds like 1,3-benzodioxole itself and its various substituted derivatives.

    Triazine derivatives: Compounds containing the triazine ring, such as melamine and cyanuric acid.

Uniqueness

5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol is unique due to the combination of the benzodioxole and triazine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that may not be present in other similar compounds .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2H-1,2,4-triazine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c16-10-12-7(4-11-13-10)6-1-2-8-9(3-6)15-5-14-8/h1-4H,5H2,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNXRGQGVVSOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=S)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201209615
Record name 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-22-6
Record name 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine-3(2H)-thione, 5-(1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201209615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 2
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 3
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 4
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 5
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol
Reactant of Route 6
5-(1,3-Benzodioxol-5-yl)-1,2,4-triazine-3-thiol

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